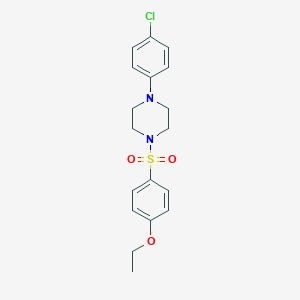
1-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-ethoxybenzenesulfonyl chloride.
Formation of Intermediate: 4-chloroaniline is reacted with piperazine to form 1-(4-chlorophenyl)piperazine.
Sulfonylation: The intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler derivative with known psychoactive properties.
4-[(4-Ethoxyphenyl)sulfonyl]piperazine: Another related compound with potential biological activities.
Uniqueness
1-(4-CHLOROPHENYL)-4-(4-ETHOXYBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the 4-chlorophenyl and 4-ethoxyphenylsulfonyl groups, which might confer distinct pharmacological properties compared to its simpler analogs.
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-2-24-17-7-9-18(10-8-17)25(22,23)21-13-11-20(12-14-21)16-5-3-15(19)4-6-16/h3-10H,2,11-14H2,1H3 |
InChI Key |
BGQFSPDVTVUVPL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















